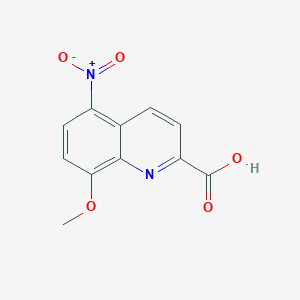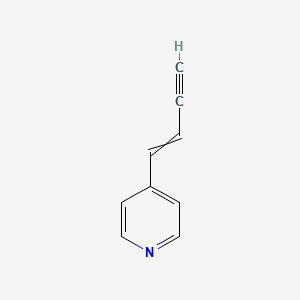
4-(But-1-en-3-yn-1-yl)pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(But-1-en-3-yn-1-yl)pyridine is an organic compound with the molecular formula C9H7N It is a derivative of pyridine, a basic heterocyclic organic compound with the chemical formula C5H5N The structure of this compound includes a pyridine ring substituted with a butenynyl group at the 4-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(But-1-en-3-yn-1-yl)pyridine can be achieved through several methods. One common approach involves the reaction of pyridine with but-1-en-3-yne under specific conditions.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis can be applied. This includes optimizing reaction conditions for yield and purity, using scalable reagents and solvents, and employing efficient purification techniques such as distillation or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
4-(But-1-en-3-yn-1-yl)pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert the butenynyl group to other functional groups.
Substitution: The pyridine ring can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as hydrogen peroxide (H2O2) or m-chloroperoxybenzoic acid (m-CPBA).
Reducing agents: Such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution reagents: Such as halogens (Cl2, Br2) or alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield pyridine N-oxides, while reduction can produce various alkylated derivatives.
Aplicaciones Científicas De Investigación
4-(But-1-en-3-yn-1-yl)pyridine has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4-(But-1-en-3-yn-1-yl)pyridine involves its interaction with molecular targets and pathways. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
4-(But-1-en-3-yn-1-yl)pyridine can be compared with other pyridine derivatives, such as:
4-(But-3-yn-1-yl)pyridine: Similar structure but with a different position of the double bond.
2,6-bis(3-hydroxy-3-methylbut-1-yn-1-yl)pyridine: Contains additional hydroxyl groups and different substitution pattern.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical properties and reactivity.
Propiedades
Número CAS |
90347-84-5 |
|---|---|
Fórmula molecular |
C9H7N |
Peso molecular |
129.16 g/mol |
Nombre IUPAC |
4-but-1-en-3-ynylpyridine |
InChI |
InChI=1S/C9H7N/c1-2-3-4-9-5-7-10-8-6-9/h1,3-8H |
Clave InChI |
ZLYCRNJSTBRGIH-UHFFFAOYSA-N |
SMILES canónico |
C#CC=CC1=CC=NC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


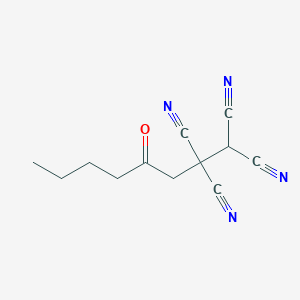
![Lithium, [[bis(1-methylethoxy)phosphinyl]methyl]-](/img/structure/B14364781.png)
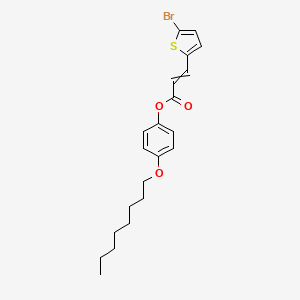
![2,6-Bis{[(triphenylstannyl)oxy]methyl}pyridine](/img/structure/B14364787.png)
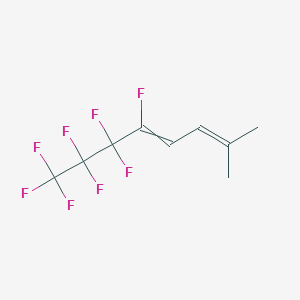

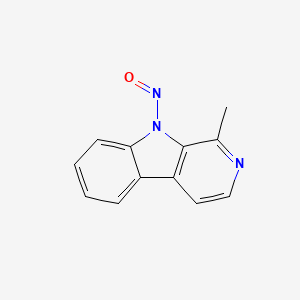
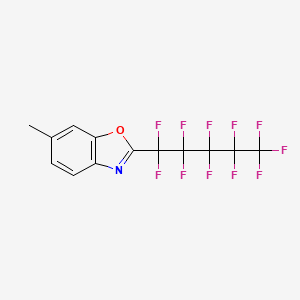
![3-[(5-Bromo-2-hydroxyphenyl)methyl-(2-cyanoethyl)amino]propanenitrile](/img/structure/B14364824.png)
![Diethyl [1-(2,5-dimethoxyphenyl)-1-oxobutan-2-yl]propanedioate](/img/structure/B14364839.png)
![5-[(Benzenesulfonyl)methylidene]-2,2-dimethyl-7-oxabicyclo[4.1.0]heptane](/img/structure/B14364843.png)
![4-[(2-Methylacryloyl)oxy]butyl 4-formylbenzoate](/img/structure/B14364845.png)
![2,4,7,8,9-Pentabromobicyclo[3.3.2]deca-2,6,9-triene](/img/structure/B14364851.png)
